molecular formula C4H10N2O2 B13956809 Ethylamine, N-(methoxymethyl)-N-nitroso- CAS No. 61738-04-3

Ethylamine, N-(methoxymethyl)-N-nitroso-

Katalognummer: B13956809
CAS-Nummer: 61738-04-3
Molekulargewicht: 118.13 g/mol
InChI-Schlüssel: SRCBMONTDYZTOB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethylamine, N-(methoxymethyl)-N-nitroso- is an organic compound that belongs to the class of nitrosamines Nitrosamines are known for their presence in various industrial and biological processes

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethylamine, N-(methoxymethyl)-N-nitroso- typically involves the reaction of ethylamine with formaldehyde and nitrous acid. The reaction conditions often require a controlled environment to ensure the formation of the desired product. The process can be summarized as follows:

    Reaction of Ethylamine with Formaldehyde: Ethylamine reacts with formaldehyde to form N-(methoxymethyl)ethylamine.

    Nitrosation: The N-(methoxymethyl)ethylamine is then treated with nitrous acid to yield Ethylamine, N-(methoxymethyl)-N-nitroso-.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Ethylamine, N-(methoxymethyl)-N-nitroso- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitroso group to an amine group.

    Substitution: The methoxymethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso oxides, while reduction can produce secondary amines.

Wissenschaftliche Forschungsanwendungen

Ethylamine, N-(methoxymethyl)-N-nitroso- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential effects on biological systems, including its role in nitrosamine formation.

    Medicine: Investigated for its potential therapeutic applications and as a model compound for studying nitrosamine toxicity.

    Industry: Utilized in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of Ethylamine, N-(methoxymethyl)-N-nitroso- involves its interaction with molecular targets such as enzymes and proteins. The nitroso group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The pathways involved may include nitrosation reactions and the formation of reactive intermediates.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methylamine, N-(methoxymethyl)-N-nitroso-
  • Propylamine, N-(methoxymethyl)-N-nitroso-
  • Butylamine, N-(methoxymethyl)-N-nitroso-

Uniqueness

Ethylamine, N-(methoxymethyl)-N-nitroso- is unique due to its specific structural configuration, which influences its reactivity and applications. Compared to similar compounds, it may exhibit different chemical behaviors and biological effects, making it a valuable subject for research.

Eigenschaften

CAS-Nummer

61738-04-3

Molekularformel

C4H10N2O2

Molekulargewicht

118.13 g/mol

IUPAC-Name

N-ethyl-N-(methoxymethyl)nitrous amide

InChI

InChI=1S/C4H10N2O2/c1-3-6(5-7)4-8-2/h3-4H2,1-2H3

InChI-Schlüssel

SRCBMONTDYZTOB-UHFFFAOYSA-N

Kanonische SMILES

CCN(COC)N=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.